molecular formula C11H13N3O5 B13993601 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 30066-71-8

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B13993601
CAS No.: 30066-71-8
M. Wt: 267.24 g/mol
InChI Key: NAAKMAJWNQZIRD-UHFFFAOYSA-N
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Description

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-one is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidin-4-one core attached to a dihydroxy oxolan ring. Its molecular formula is C10H12N4O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrrolo[2,3-d]pyrimidin-4-one derivative with a dihydroxy oxolan compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydrogen atoms in the pyrrolo[2,3-d]pyrimidin-4-one core can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
  • [3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphosphonic acid
  • 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione

Uniqueness

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific structural features and the presence of both pyrrolo[2,3-d]pyrimidin-4-one and dihydroxy oxolan moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

30066-71-8

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H13N3O5/c15-3-6-7(16)8(17)11(19-6)14-4-13-9-5(10(14)18)1-2-12-9/h1-2,4,6-8,11-12,15-17H,3H2

InChI Key

NAAKMAJWNQZIRD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=O)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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